![molecular formula C11H14FNO B2561752 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol CAS No. 2248198-53-8](/img/structure/B2561752.png)
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C11H14FNO. It has a molecular weight of 195.23 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol consists of a cyclobutanol ring with a 3-fluorophenylmethyl group and an amino group attached to it . The presence of these functional groups can influence the compound’s reactivity and properties.
Applications De Recherche Scientifique
Synthesis and Characterization
The identification and differentiation of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a compound obtained from a research chemical vendor, demonstrates the importance of accurate characterization in the development of new compounds for research applications. This work emphasizes the complexity of synthetic pathways and the potential for mislabeling within the research chemical market (McLaughlin et al., 2016).
Transport Mechanisms in Cancer Cells
Research on the amino acid PET tracer, Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC), highlights its potential for visualizing prostate cancer. The study aimed to clarify the transport mechanism of anti–18F-FACBC in prostate cancer cells, revealing that Na+-dependent transporters are primarily responsible for the uptake of this tracer. This knowledge contributes to the understanding of how cancer cells metabolize specific compounds, potentially leading to improved diagnostic techniques (Okudaira et al., 2011).
PET Tracers for Tumor Detection
The development and evaluation of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) as potential PET ligands for tumor detection illustrate the ongoing search for more effective imaging agents. This work shows the contributions of C-3 substitution and configuration to the uptake of radiolabeled amino acids in brain tumors, providing insights into designing more effective compounds for imaging purposes (Martarello et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
3-amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-3-1-2-8(4-9)5-11(14)6-10(13)7-11/h1-4,10,14H,5-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIETLSXBVWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CC2=CC(=CC=C2)F)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)
![[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester](/img/structure/B2561670.png)
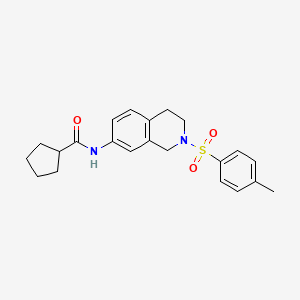
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)
![5-{3-[(4-Ethylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2561674.png)
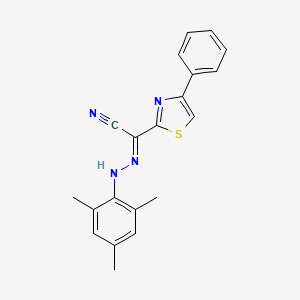
![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)
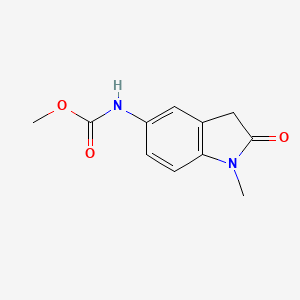
![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)
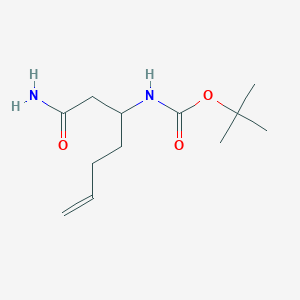
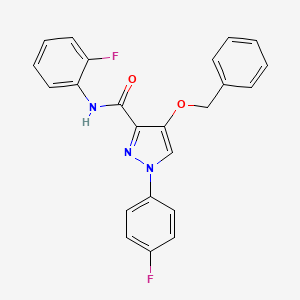
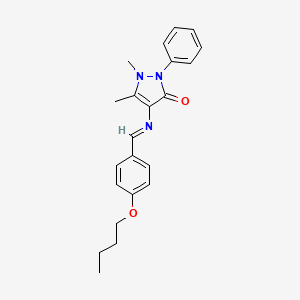
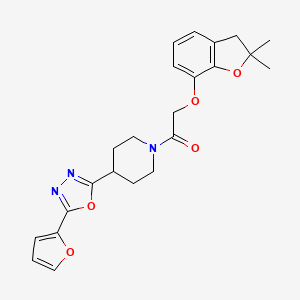
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2561690.png)